

Improving the solubility and stability of Elvitegravir for experimental use

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Compound of Interest

Compound Name: HIV-1 integrase inhibitor 11

Cat. No.: B186319

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Technical Support Center: Elvitegravir Experimental Use

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental use of Elvitegravir.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of Elvitegravir?

A1: Elvitegravir is a poorly water-soluble drug, with an aqueous solubility of less than 0.3 mcg/mL.[1] This low solubility can present challenges in preparing solutions for in vitro and in vivo experiments.

Q2: What are the recommended solvents for preparing Elvitegravir stock solutions?

A2: For laboratory use, Elvitegravir can be dissolved in organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used. The solubility is approximately 10 mg/mL in DMSO and 20 mg/mL in DMF. It is also slightly soluble in methanol and ethanol.[2][3] When preparing stock solutions, it is advisable to purge the solvent with an inert gas.

Q3: How should Elvitegravir be stored for long-term experimental use?



A3: Elvitegravir as a crystalline solid should be stored at -20°C for long-term stability, where it is stable for at least four years. Stock solutions in DMSO can be stored at -20°C for the long term (months to years) or at 4°C for the short term (days to weeks).[4]

Q4: What are the primary metabolic pathways of Elvitegravir?

A4: Elvitegravir is primarily metabolized by the cytochrome P450 enzyme CYP3A4 through oxidative metabolism.[1][5] A secondary pathway involves glucuronidation via UGT1A1/3 enzymes.[1][5] Co-administration with CYP3A4 inhibitors like ritonavir or cobicistat significantly increases its bioavailability and half-life.[6]

Troubleshooting Guides Issue 1: Precipitation of Elvitegravir in Cell Culture Media

Question: I dissolved Elvitegravir in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: This phenomenon, often called "crashing out," occurs because the highly concentrated drug in DMSO is rapidly diluted into the aqueous environment of the cell culture medium, where it is poorly soluble.

Troubleshooting Steps:

- Reduce Final Concentration: The final concentration of Elvitegravir in the media may be exceeding its aqueous solubility limit. Try lowering the final working concentration.
- Use a Serial Dilution Approach: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the high-concentration stock to an intermediate concentration in DMSO. Then, add a small volume of this intermediate stock to the pre-warmed (37°C) culture medium while gently vortexing. For example, to achieve a 1 μM final concentration with 0.1% DMSO, add 1 μL of a 1 mM intermediate stock to 1 mL of medium.
- Pre-warm the Media: Always use pre-warmed (37°C) cell culture media, as solubility often increases with temperature.



- Increase the Volume of DMSO (with caution): While increasing the percentage of DMSO in the final culture medium can improve solubility, it's crucial to determine the maximum DMSO concentration tolerated by your specific cell line, as it can be toxic.
- Incorporate Solubilizing Agents: Consider the use of pharmaceutically acceptable solubilizing agents, such as cyclodextrins or surfactants (e.g., Tween-80), in your formulation, if compatible with your experimental design.

Issue 2: Inconsistent Results in Antiviral Assays

Question: I am observing high variability in the antiviral efficacy of Elvitegravir between experiments. What could be the cause?

Answer: Inconsistent results can stem from issues with drug solubility, stability, or the experimental setup.

Troubleshooting Steps:

- Ensure Complete Solubilization: Visually inspect your stock and working solutions to ensure there is no precipitate. If necessary, sonication can aid in dissolving the compound.
- Prepare Fresh Working Solutions: Due to potential stability issues in aqueous media over time, it is best practice to prepare fresh working solutions of Elvitegravir for each experiment.
- Control for pH of the Medium: The stability of some drugs can be pH-dependent. Ensure the pH of your cell culture medium is consistent between experiments.
- Protect from Light: Although specific photostability data for Elvitegravir in solution is not extensively detailed, it is good practice to protect drug solutions from light, as forced degradation studies have shown some susceptibility to photolytic stress.[7]
- Standardize Cell Seeding Density: Variations in cell number can affect the drug-to-cell ratio, leading to inconsistent results. Ensure your cell seeding density is consistent across all experiments.

Data Presentation

Table 1: Solubility of Elvitegravir in Common Organic Solvents



Solvent	Approximate Solubility	Reference
Dimethyl Sulfoxide (DMSO)	10 mg/mL	
Dimethylformamide (DMF)	20 mg/mL	
Methanol	Slightly Soluble	[2]
Ethanol	Soluble	[3][4]

Table 2: Summary of Forced Degradation Studies of Elvitegravir

Stress Condition	Observations	Reference
Acid Hydrolysis (1 mL HCl, 60°C for 30 min)	Degradation observed	[7]
Alkali Hydrolysis (2 N NaOH, 60°C for 30 min)	Degradation observed	[7]
Oxidative Degradation (20% H ₂ O ₂ , 60°C for 30 min)	Degradation observed	[7]
Thermal Degradation (105°C for 6 h)	Degradation observed	[7]
Photolytic Stress (UV light for 7 days)	Degradation observed	[7]

Experimental Protocols

Protocol 1: Preparation of Elvitegravir Stock Solution for In Vitro Assays

Materials:

- Elvitegravir powder
- Anhydrous Dimethyl Sulfoxide (DMSO)



- Sterile, inert gas (e.g., argon or nitrogen)
- Sterile microcentrifuge tubes or vials

Procedure:

- Weigh the desired amount of Elvitegravir powder in a sterile microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
- Purge the headspace of the tube with an inert gas to minimize oxidation.
- Cap the tube tightly and vortex or sonicate until the Elvitegravir is completely dissolved.
 Visually inspect the solution to ensure there is no particulate matter.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Elvitegravir-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Injection

This protocol is adapted from a published method for enhancing the solubility of Elvitegravir.[7] [8]

Materials:

- Elvitegravir
- Gelucire 44/14 (lipid)
- Ethanol (organic phase)
- Polysorbate 20 or 80 (surfactant)
- Soya lecithin (emulsifier)



- Deionized water (aqueous phase)
- Magnetic stirrer
- · Ultrasonic Homogenizer

Procedure:

- Prepare the Organic Phase: Dissolve a specific amount of Elvitegravir and Gelucire 44/14 in ethanol. For example, 300 mg of Elvitegravir and 150 mg of Gelucire 44/14 in 5 mL of ethanol.[7]
- Prepare the Aqueous Phase: Prepare an aqueous solution containing a surfactant and an emulsifier. For example, 1% w/v polysorbate 20 and 1% w/v soya lecithin in 45 mL of deionized water.[7]
- Formation of Nanoparticles: Rapidly inject the organic phase into the continuously stirred aqueous phase using a fine needle. Stir the resulting precipitate at approximately 1500 rpm for 120 minutes.[7]
- Homogenization: Homogenize the resulting SLN suspension using an ultrasonic homogenizer for 30 minutes to achieve a uniform particle size.
- Characterization: Characterize the prepared SLNs for particle size, zeta potential, and entrapment efficiency using appropriate analytical techniques.

Protocol 3: Preparation of Elvitegravir Solid Dispersions by Solvent Evaporation

This method aims to improve the dissolution rate of Elvitegravir by dispersing it in a water-soluble carrier.[5][9][10][11]

Materials:

- Elvitegravir
- Water-soluble carrier (e.g., PEG 6000, Urea, Mannitol)



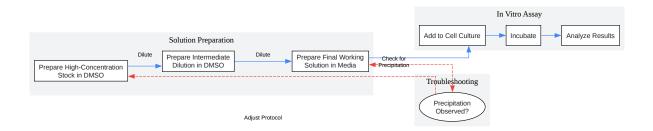
- Acetone
- Beaker
- Desiccator
- Sieve (No. 85)

Procedure:

- Accurately weigh Elvitegravir and the chosen carrier in the desired ratio (e.g., 1:1, 1:2, 1:3).
- Transfer the weighed powders to a beaker containing a sufficient quantity of acetone to completely dissolve both components.
- Allow the solvent to evaporate at room temperature in a well-ventilated area or under a fume hood.
- Store the resulting solid dispersion in a desiccator for 24 hours to ensure complete removal of the solvent.
- Pulverize the dried mass and pass it through a sieve (No. 85) to obtain a uniform particle size.
- Store the prepared solid dispersion in a desiccator until further use.

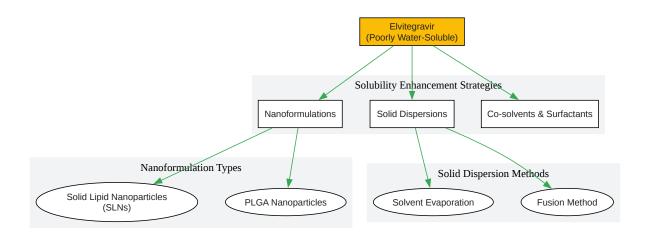
Visualizations





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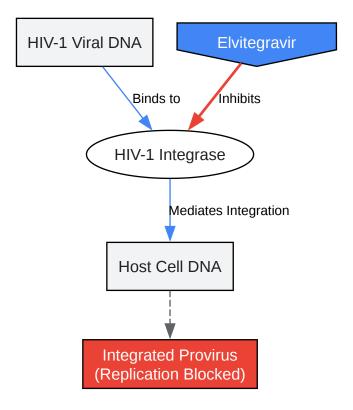
Caption: Workflow for preparing Elvitegravir solutions for in vitro experiments.



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Caption: Strategies for improving the solubility of Elvitegravir.



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Caption: Mechanism of action of Elvitegravir as an HIV-1 integrase inhibitor.

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